molecular formula C21H28BNO2 B12317109 6-(4-tert-Butylphenyl)pyridine-2-boronic acid pinacol ester

6-(4-tert-Butylphenyl)pyridine-2-boronic acid pinacol ester

Cat. No.: B12317109
M. Wt: 337.3 g/mol
InChI Key: RJIZFGDGBKBNSL-UHFFFAOYSA-N
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Description

6-(4-tert-Butylphenyl)pyridine-2-boronic acid pinacol ester is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial reagent in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-tert-Butylphenyl)pyridine-2-boronic acid pinacol ester typically involves the borylation of 6-(4-tert-Butylphenyl)pyridine. This can be achieved through a halogen-metal exchange reaction followed by the addition of a boronic ester. The reaction conditions often include the use of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-(4-tert-Butylphenyl)pyridine-2-boronic acid pinacol ester primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. It can also participate in oxidation and reduction reactions, though these are less common .

Common Reagents and Conditions

    Suzuki-Miyaura Reaction: Palladium catalyst, base (e.g., potassium carbonate), organic solvent (e.g., tetrahydrofuran).

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in pharmaceuticals, agrochemicals, and materials science .

Scientific Research Applications

6-(4-tert-Butylphenyl)pyridine-2-boronic acid pinacol ester is extensively used in scientific research for:

Mechanism of Action

The compound exerts its effects through the formation of carbon-carbon bonds in cross-coupling reactions. The mechanism involves the transmetalation of the boronic ester to a palladium catalyst, followed by reductive elimination to form the desired product. This process is facilitated by the stability and reactivity of the boronic ester group .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-tert-Butylphenyl)pyridine-2-boronic acid pinacol ester is unique due to its specific structure, which provides enhanced stability and reactivity in cross-coupling reactions compared to other boronic esters. This makes it particularly valuable in the synthesis of complex organic molecules .

Properties

Molecular Formula

C21H28BNO2

Molecular Weight

337.3 g/mol

IUPAC Name

2-(4-tert-butylphenyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

InChI

InChI=1S/C21H28BNO2/c1-19(2,3)16-13-11-15(12-14-16)17-9-8-10-18(23-17)22-24-20(4,5)21(6,7)25-22/h8-14H,1-7H3

InChI Key

RJIZFGDGBKBNSL-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=NC(=CC=C2)C3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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